4-chloro-5-fluoropyridin-3-amine
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Overview
Description
4-chloro-5-fluoropyridin-3-amine is an organic compound with the molecular formula C5H4ClFN2 and a molecular weight of 146.6 g/mol. This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-amino-5-fluoropyridine, has been used as a reactant for the preparation of nonpeptide inhibitors of measles virus entry
Mode of Action
Fluorinated pyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Pharmacokinetics
The presence of fluorine in the molecule could potentially enhance its metabolic stability and improve its bioavailability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
If it acts similarly to 3-amino-5-fluoropyridine, it may inhibit the entry of certain viruses into host cells, thereby preventing viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoropyridin-3-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. One common method involves the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Substitution reactions: The fluorine atom can be substituted by other groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyridines .
Scientific Research Applications
4-chloro-5-fluoropyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-chloro-5-fluoropyridin-3-amine include:
5-fluoropyridin-3-amine: A fluorinated pyridine with similar properties and applications.
5-chloro-4-fluoropyridin-2-amine: Another chlorinated and fluorinated pyridine with comparable reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1393570-52-9 |
---|---|
Molecular Formula |
C5H4ClFN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.